
3-Isopropylthiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropylthiazolidine-2,4-dione is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and significant pharmacological potential . The thiazolidine-2,4-dione scaffold, in particular, has been extensively studied due to its versatility and ability to undergo various chemical modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylthiazolidine-2,4-dione typically involves the reaction of isopropylamine with thiazolidine-2,4-dione under controlled conditions. One common method is the Knoevenagel condensation reaction, which involves the reaction of thiazolidine-2,4-dione with an aldehyde or ketone in the presence of a base such as sodium acetate . This reaction can be carried out in various solvents, including acetic acid and dimethylformamide (DMF), to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. For instance, deep eutectic solvents have been used as both solvents and catalysts in the synthesis process, resulting in high yields and reduced waste . This method not only enhances the efficiency of the synthesis but also aligns with sustainable production practices.
化学反应分析
Types of Reactions: 3-Isopropylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidine compounds .
科学研究应用
3-Isopropylthiazolidine-2,4-dione has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-Isopropylthiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is attributed to the activation of PPAR-γ receptors, which play a crucial role in regulating glucose and lipid metabolism . By binding to these receptors, the compound enhances insulin sensitivity and reduces blood glucose levels . Additionally, its antimicrobial action is linked to the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
相似化合物的比较
3-Isopropylthiazolidine-2,4-dione can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: The parent compound, which serves as the core structure for various derivatives.
Rosiglitazone and Pioglitazone: These are well-known thiazolidinedione drugs used in the treatment of type 2 diabetes.
Thiazolidin-4-one: Another thiazolidine derivative with a different substitution pattern, exhibiting distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other similar compounds .
属性
分子式 |
C6H9NO2S |
|---|---|
分子量 |
159.21 g/mol |
IUPAC 名称 |
3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H9NO2S/c1-4(2)7-5(8)3-10-6(7)9/h4H,3H2,1-2H3 |
InChI 键 |
CUGWAHWCGMTXGE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=O)CSC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



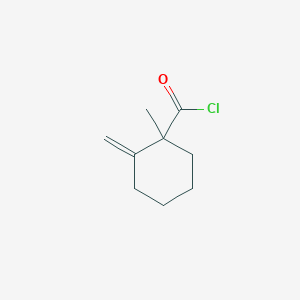


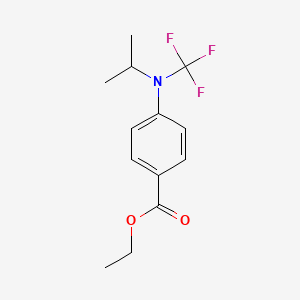
![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)
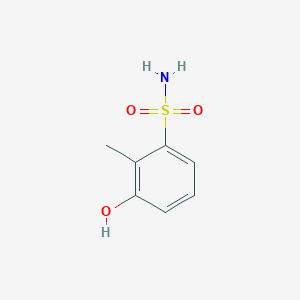
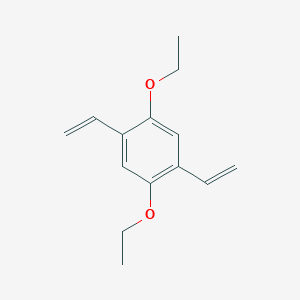
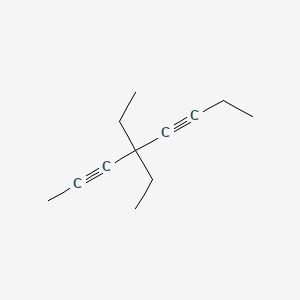

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
